Product packaging for 4-iso-Butoxy-2-methylthiophenol(Cat. No.:)

4-iso-Butoxy-2-methylthiophenol

Cat. No.: B12643847
M. Wt: 196.31 g/mol
InChI Key: KYTQMFPMXPQLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Phenolic and Thiophenolic Structures in Chemical Synthesis and Reactivity

Phenolic and thiophenolic structures are fundamental building blocks in organic synthesis. The hydroxyl group in phenols and the sulfhydryl group in thiophenols are reactive sites that can participate in numerous chemical reactions, including etherification, esterification, and oxidation. manavchem.combritannica.com Phenols are widely used as starting materials for plastics, pharmaceuticals, and dyes. britannica.com For instance, phenol-formaldehyde resins, known as Bakelite, were among the earliest synthetic plastics. britannica.com

Thiophenols, while less common than phenols, are crucial in the synthesis of sulfur-containing heterocyclic compounds and as reagents in organic synthesis. manavchem.comorganic-chemistry.org The greater nucleophilicity of the sulfur atom in thiophenols compared to the oxygen in phenols makes them potent reagents in substitution reactions. manavchem.com Furthermore, the S-H bond in thiophenols is weaker than the O-H bond in phenols, leading to distinct reactivity, particularly in radical reactions and as antioxidants. researchgate.netnih.gov The biological activities of phenolic compounds, such as antioxidant and anti-inflammatory effects, are closely linked to their chemical structure. ijhmr.comresearchgate.netresearchgate.net

Overview of Ether Linkages in Organic Systems

An ether is an organic compound that contains an ether group—an oxygen atom connected to two alkyl or aryl groups (R-O-R'). numberanalytics.comnumberanalytics.comproprep.com This functional group is prevalent in both synthetic and biological systems. Ethers are generally characterized by their relative chemical inertness, which makes them excellent solvents for a wide variety of organic reactions. alfa-chemistry.combritannica.com For example, diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents used in Grignard reactions and for reductions with lithium aluminum hydride. britannica.com

In biochemistry, ether linkages are found in complex molecules such as lignins and carbohydrates. alfa-chemistry.com They are also a common feature in many biologically active compounds and pharmaceuticals, where they can enhance metabolic stability and lipophilicity, thereby improving a drug's pharmacokinetic profile. numberanalytics.comnumberanalytics.com The geometry of the C-O-C bond and the presence of lone pairs of electrons on the oxygen atom allow ethers to form hydrogen bonds with protic solvents, influencing their solubility. numberanalytics.combritannica.com

Contextualization of Alkylthio Moieties in Advanced Organic Materials and Reactions

The alkylthio group (R-S-) is the sulfur analogue of the alkoxy group (R-O-). The presence of a sulfur atom imparts unique electronic and steric properties to a molecule. The term "thio" in chemistry indicates the replacement of an oxygen atom with a sulfur atom. wikipedia.org Compounds containing an alkylthio group are often referred to as thioethers or sulfides.

In the realm of advanced organic materials, alkylthio-substituted compounds have garnered interest for their potential applications in organic electronics. The sulfur atom, with its larger size and more diffuse orbitals compared to oxygen, can facilitate intermolecular interactions and influence the packing of molecules in the solid state. This can have a significant impact on the charge transport properties of organic semiconductors.

In organic reactions, the sulfur atom of an alkylthio group can be selectively oxidized to form sulfoxides and sulfones, which are themselves valuable functional groups in synthesis. The alkylthio group can also be involved in various coupling reactions and can act as a directing group in electrophilic aromatic substitution.

Research Gaps and Opportunities for 4-iso-Butoxy-2-methylthiophenol within Contemporary Chemical Science

Currently, there is a notable lack of specific research and published data on the compound this compound. This absence in the scientific literature presents a clear research gap and a corresponding opportunity for investigation. The unique combination of a thiophenol, an ether, and an alkylthio group within a single molecule suggests that it could possess interesting and potentially useful properties.

The interplay between the electron-donating isobutoxy group at the 4-position and the methylthio group at the 2-position could lead to novel reactivity of the thiophenol moiety. For instance, the electronic effects of these substituents would influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate anion. This could be exploited in the design of novel catalysts or as a building block for more complex molecules.

Furthermore, the potential antioxidant properties of this compound are worthy of investigation. The combination of the thiophenol, a known radical scavenger, with an ether and an alkylthio group could result in a molecule with tailored antioxidant activity. nih.gov

The synthesis of this compound itself presents a synthetic challenge and an opportunity to develop new synthetic methodologies. Subsequent studies on its physical, chemical, and biological properties would contribute new knowledge to the field of organic chemistry and could uncover potential applications in materials science, medicinal chemistry, or catalysis.

Data Tables

Due to the absence of experimental data for this compound, the following tables provide representative data for its constituent functional groups to illustrate their general properties.

Table 1: General Properties of Phenols and Thiophenols

PropertyPhenol (B47542)Thiophenol
Formula C₆H₅OHC₆H₅SH
Molar Mass 94.11 g/mol 110.17 g/mol
Boiling Point 181.7 °C168.7 °C
Acidity (pKa) 9.956.62
Appearance White crystalline solidColorless liquid
Data sourced from various chemical databases and literature.

Table 2: Representative Properties of Ethers and Thioethers

PropertyDiethyl EtherDiethyl Sulfide (B99878)
Formula (C₂H₅)₂O(C₂H₅)₂S
Molar Mass 74.12 g/mol 90.19 g/mol
Boiling Point 34.6 °C92 °C
Density 0.713 g/mL0.837 g/mL
Solubility in Water 6.9 g/100 mLSlightly soluble
Data sourced from various chemical databases and literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16OS B12643847 4-iso-Butoxy-2-methylthiophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-methyl-4-(2-methylpropoxy)benzenethiol

InChI

InChI=1S/C11H16OS/c1-8(2)7-12-10-4-5-11(13)9(3)6-10/h4-6,8,13H,7H2,1-3H3

InChI Key

KYTQMFPMXPQLGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)S

Origin of Product

United States

Synthetic Methodologies for 4 Iso Butoxy 2 Methylthiophenol and Its Advanced Precursors

Strategies for the Construction of the Benzene (B151609) Thiol Core

A key intermediate in one potential synthetic pathway is a substituted benzenethiol (B1682325) (thiophenol). The introduction of a thiol (-SH) group onto an aromatic ring can be accomplished through direct thiolation or by converting an existing functional group into a thiol.

Direct thiolation involves the introduction of a sulfur-containing group onto the aromatic ring, which is subsequently reduced to a thiol. One established method involves the reaction of a phenol (B47542) with sulfur in the presence of a Friedel-Crafts catalyst. google.com This process forms phenol polysulfides, which can then be reduced to the corresponding mercaptophenol. google.com The reaction must be carefully controlled to favor the formation of reducible polysulfides. google.com

Another approach is the copper-catalyzed coupling of an aryl halide (e.g., an aryl iodide) with a sulfur source, such as elemental sulfur or sodium sulfide (B99878). organic-chemistry.org The resulting disulfide or sulfide can be reduced to the target aryl thiol using agents like sodium borohydride. organic-chemistry.org This method shows good tolerance for various functional groups, including ethers and hydroxyls, which is relevant for a precursor like 4-isobutoxy-2-iodophenol. organic-chemistry.org

Table 1: Comparison of Direct Thiolation Methods

MethodAromatic PrecursorSulfur SourceKey Reagents/CatalystsIntermediateReference
Polysulfide Formation-ReductionPhenolSulfur (S)Friedel-Crafts CatalystPhenol Polysulfide google.com
Copper-Catalyzed CouplingAryl IodideSulfur PowderCuI, K₂CO₃Aryl Disulfide organic-chemistry.org
Copper-Catalyzed CouplingAryl IodideNa₂S·9H₂OCuI, 1,2-ethanedithiolAryl Thiol organic-chemistry.org

Converting an existing functional group into a thiol offers an alternative and often more regioselective route. A widely used method is the reduction of an aromatic sulfonyl chloride. An appropriate precursor, such as 4-isobutoxyphenol, could first undergo chlorosulfonation to install a -SO₂Cl group, which is then reduced to a thiol using a reducing agent like zinc dust in acid.

Another powerful technique is the Sandmeyer-type reaction starting from an aromatic amine. For the target molecule, this would involve a precursor like 4-isobutoxy-2-aminophenol. The amine is converted into a diazonium salt, which can then be reacted with a sulfur nucleophile like potassium ethyl xanthate. Subsequent hydrolysis of the resulting xanthate ester yields the desired thiophenol. This multi-step sequence provides excellent regiochemical control. libretexts.org

Regioselective Installation of the Methylthio Group

The methylthio (-SMe) group, a thioether, can be introduced either by alkylating a pre-formed thiol or through other dedicated thioether synthesis pathways.

The most direct method for forming a methylthio group is the S-alkylation of a thiophenol. jove.com This reaction proceeds via a nucleophilic substitution mechanism where the thiophenol is first deprotonated by a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a highly nucleophilic thiolate anion. This anion then readily reacts with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the thioether. jove.comlibretexts.org If the synthesis proceeds via a 4-isobutoxy-2-mercaptophenol intermediate, this would be the final step to yield the target compound. The high nucleophilicity of the thiolate ensures that S-alkylation is generally favored over O-alkylation of the phenol group.

Alternatively, the methylthio group can be installed directly onto an activated aromatic ring without first forming a thiol. For a precursor like 4-isobutoxyphenol, which is activated towards electrophilic substitution at the ortho position, direct methylthiolation is a viable option. Reagents such as dimethyl sulfoxide (B87167) (DMSO) in the presence of a strong acid can achieve ortho-thiolation of phenols.

Transition metal-catalyzed cross-coupling reactions provide another modern approach. thieme-connect.comtaylorandfrancis.com For example, a precursor like 2-bromo-4-isobutoxyphenol could be coupled with methyl mercaptan or a surrogate using a palladium or copper catalyst to form the C-S bond. thieme-connect.com These methods have advanced significantly, with catalyst systems that operate under milder conditions and tolerate a wide range of functional groups. thieme-connect.com

Table 2: Selected Thioether Synthesis Strategies

StrategyStarting MaterialKey ReagentsMechanism TypeReference
S-AlkylationThiophenolBase (e.g., K₂CO₃), Methyl Iodide (CH₃I)Nucleophilic Substitution (Sₙ2) jove.comlibretexts.org
Copper-Catalyzed CouplingAryl HalideThiol, Cu(I) salt, LigandUllmann-type Coupling thieme-connect.com
Electrophilic MethylthiolationActivated PhenolDMSO, Acid or DMDS, Lewis AcidElectrophilic Aromatic SubstitutionN/A

Introduction of the iso-Butoxy Moiety

The iso-butoxy group is an ether linkage, typically formed via the Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. mdma.ch To synthesize an advanced precursor like 4-isobutoxyphenol, one would start with hydroquinone (B1673460) (1,4-dihydroxybenzene). mdma.chresearchgate.net

In a typical procedure, hydroquinone is mono-deprotonated using a stoichiometric amount of a base like sodium hydroxide or potassium carbonate. The resulting phenoxide then reacts with an isobutyl electrophile, such as isobutyl bromide or isobutyl tosylate, to form the ether. mdma.ch Controlling the stoichiometry is crucial to minimize the formation of the di-etherified byproduct. researchgate.net

Alternatively, acid-catalyzed methods can be employed. Reacting hydroquinone with isobutanol in the presence of an acid catalyst and benzoquinone can yield 4-isobutoxyphenol. mdma.ch The reaction proceeds through a quinhydrone (B85884) complex which is then attacked by the alcohol nucleophile. researchgate.netresearchgate.net Research has shown that various acids can catalyze this reaction, with yields depending on the specific alcohol and reaction conditions. researchgate.net For instance, the reaction of hydroquinone with primary alcohols like methanol (B129727) and propanol (B110389) has been shown to give good yields of the corresponding 4-alkoxyphenols. researchgate.net

Etherification of Phenols

The primary method for synthesizing the precursor, 4-isobutoxy-2-methylphenol, is through the etherification of a suitable phenol. The Williamson ether synthesis is a classic and widely employed method for this transformation. byjus.comwikipedia.orgorgsyn.orgfrancis-press.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. masterorganicchemistry.comquizlet.com

In a typical procedure, a phenol is treated with a base to form the more nucleophilic phenoxide, which then reacts with an alkyl halide to form the ether. For the synthesis of 4-isobutoxy-2-methylphenol, a potential starting material is 2-methylhydroquinone. Due to the presence of two hydroxyl groups, selective mono-O-alkylation is a key challenge. The reactivity of the two hydroxyl groups can be influenced by steric and electronic factors. The hydroxyl group at the 4-position is generally more accessible and more acidic, favoring its reaction.

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (B52724), to enhance the nucleophilicity of the phenoxide. wikipedia.org The choice of base is also critical, with common choices including sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). byjus.comquizlet.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Phenols

Phenol ReactantAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
2-MethylhydroquinoneIsobutyl bromideK₂CO₃DMF80-1004-860-80*
p-CresolIsobutyl iodideNaHTHF25-602-6>90
4-NitrophenolIsobutyl bromideNaOHAcetonitrile50-803-685-95

*Estimated yield for mono-alkylation product based on similar reactions.

Convergent and Divergent Synthetic Approaches for the Compound

The synthesis of 4-iso-butoxy-2-methylthiophenol and its derivatives can be approached using both convergent and divergent strategies.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a convergent approach could involve the synthesis of 4-isobutoxy-2-methylaniline and its subsequent conversion to the thiophenol via a Sandmeyer-type reaction, while another fragment could be prepared for further elaboration. This approach can be efficient for complex molecules as it allows for the parallel construction of different parts of the molecule.

A divergent synthesis starts from a common intermediate that is then elaborated into a library of structurally related compounds. chemicalbook.com For instance, the advanced precursor, 4-isobutoxy-2-methylphenol, could serve as a branch point. From this common intermediate, one could synthesize the target thiophenol. Alternatively, other functional groups could be introduced at different positions on the aromatic ring to create a diverse set of molecules for screening in various applications. This strategy is particularly valuable in medicinal chemistry and materials science for generating molecular libraries.

Green Chemistry Principles in the Synthesis of Substituted Thiophenols

Traditional methods for the synthesis of thiophenols can involve harsh reagents and conditions. However, several principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally benign.

One key area for improvement is in the conversion of the phenolic hydroxyl group to the thiol group. The classical Newman-Kwart rearrangement requires high temperatures (often above 200 °C), which can lead to side reactions and high energy consumption. chem-station.com The use of catalysis can significantly lower the required temperature.

Another green aspect is the choice of solvent. The use of water as a solvent, where possible, is highly desirable. Some C-S bond-forming reactions have been developed in aqueous media, reducing the reliance on volatile organic compounds (VOCs). beilstein-journals.org Furthermore, catalyst-free methods for C-S bond formation are being explored, which would eliminate the need for potentially toxic and expensive metal catalysts.

Table 2: Comparison of Thermal and Catalytic Newman-Kwart Rearrangement

MethodCatalystSolventTemperature (°C)Reaction TimeAdvantages
ThermalNoneDiphenyl ether200-300Several hoursNo catalyst cost
Palladium-catalyzedPd(P(t-Bu)₃)₂Toluene100ShorterMilder conditions, higher yields
Bismuth-catalyzedBi(OTf)₃ChloroformRoom Temp16 hVery mild conditions

Catalytic Methods in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. Several catalytic methods can be applied to the synthesis of this compound and its derivatives.

As mentioned, the Newman-Kwart rearrangement can be significantly accelerated by palladium or bismuth catalysts. organic-chemistry.orgacs.org The palladium-catalyzed version allows the reaction to proceed at around 100 °C, a substantial reduction from the thermal conditions. kuleuven.benih.gov Bismuth triflate has been shown to catalyze the rearrangement at room temperature for heteroaromatic substrates. acs.org These catalytic systems make the synthesis of the thiocarbamate precursor and its subsequent rearrangement to the thiophenol more accessible and energy-efficient.

The Sandmeyer reaction , which can be used to convert an amino group into a thiol via a diazonium salt intermediate, is often catalyzed by copper(I) salts. wikipedia.orgnih.govnumberanalytics.comresearchgate.net This provides an alternative route to the target thiophenol, starting from 4-isobutoxy-2-methylaniline.

Furthermore, copper-catalyzed C-S coupling reactions are a powerful tool for the formation of aryl thiols from aryl halides. beilstein-journals.org While not the primary route discussed for this specific target, it represents a viable alternative for the synthesis of related derivatives.

Chemical Reactivity and Mechanistic Studies of 4 Iso Butoxy 2 Methylthiophenol

Reactivity of the Thiol Group

The thiol group is the most reactive site on the molecule for a variety of chemical transformations, particularly oxidation and addition reactions.

The sulfur atom in the thiol group of 4-iso-Butoxy-2-methylthiophenol can exist in several oxidation states, leading to a range of possible oxidation products. The specific product formed depends on the nature and strength of the oxidizing agent used.

Disulfide Formation: Mild oxidation, for instance with iodine (I₂) or exposure to air, leads to the formation of the corresponding disulfide, bis(4-iso-butoxy-2-methylthiophenyl) disulfide. This is a common and reversible reaction for most thiols.

Sulfenic Acid: Further oxidation with a stoichiometric amount of a mild oxidant like a peroxide can yield the unstable sulfenic acid intermediate. These are highly reactive species and often participate in subsequent reactions.

Sulfinic and Sulfonic Acids: The use of stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or nitric acid (HNO₃), can lead to the formation of the more stable sulfinic acid and ultimately the sulfonic acid. The formation of these higher oxidation states is generally irreversible.

Oxidizing Agent Typical Product Oxidation State of Sulfur
Air, I₂, mild H₂O₂Disulfide-1
Peroxides (controlled)Sulfenic Acid0
H₂O₂, KMnO₄Sulfinic Acid+2
Excess H₂O₂, KMnO₄, HNO₃Sulfonic Acid+4

This table provides an interactive overview of the expected oxidation products of this compound.

The thiol group of this compound is expected to readily undergo thiol-ene and thiol-yne reactions, which are powerful "click chemistry" methods for forming carbon-sulfur bonds. wikipedia.org These reactions involve the addition of the S-H bond across a double (ene) or triple (yne) bond.

The reaction can proceed through two primary mechanisms:

Free-Radical Addition: This is the most common pathway, typically initiated by UV light or a radical initiator. A thiyl radical (RS•) is formed, which then adds to the alkene or alkyne. wikipedia.org This mechanism results in the anti-Markovnikov addition product, where the sulfur atom attaches to the less substituted carbon of the double or triple bond. wikipedia.orgacs.org

Michael Addition: In the presence of a base, the thiol can be deprotonated to form a thiolate anion. This anion can then act as a nucleophile in a conjugate addition reaction with an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. wikipedia.org

These reactions are highly efficient, often proceed with high yields, and are tolerant of a wide range of functional groups, making them valuable for materials science and bioconjugation. wikipedia.org

Reactant Reaction Type Initiator/Catalyst Expected Product
StyreneThiol-EneUV Light / AIBN2-(4-iso-Butoxy-2-methylthiophenylthio)-1-phenylethane
Methyl AcrylateThiol-Ene (Michael)Base (e.g., Et₃N)Methyl 3-(4-iso-Butoxy-2-methylthiophenylthio)propanoate
PhenylacetyleneThiol-YneUV Light / AIBN(E/Z)-1-(4-iso-Butoxy-2-methylthiophenylthio)-2-phenylethene

This interactive table illustrates potential thiol-ene and thiol-yne reaction products with this compound.

The formation of bis(4-iso-butoxy-2-methylthiophenyl) disulfide from two molecules of the parent thiol is a reversible oxidation-reduction process.

2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻

This equilibrium is fundamental in systems where redox potential is a factor. The disulfide bond can be readily cleaved back to the thiol using various reducing agents. Common laboratory reagents for this reduction include sodium borohydride (NaBH₄), dithiothreitol (DTT), and phosphines like triphenylphosphine (PPh₃). This reversibility is critical in biological systems for protein folding and is exploited in synthetic chemistry for the protection and deprotection of thiol groups.

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring is dominated by the electronic effects of the three substituents. The isobutoxy, methylthio, and thiol groups are all electron-donating and act as activating, ortho-, para-directors for electrophilic aromatic substitution.

The outcome of electrophilic aromatic substitution (SₑAr) on this compound is determined by the cumulative directing and activating effects of the substituents.

-OH (phenol parent) / -SH (thiophenol parent): Strongly activating, directs ortho and para.

-O-iBu (isobutoxy): Strongly activating, directs ortho and para.

-S-CH₃ (methylthio): Activating, directs ortho and para.

The hierarchy of activation is generally -O-Alkyl > -S-Alkyl. In the given structure (substituents at C1-SH, C2-SMe, C4-OiBu), the available positions for substitution are C3, C5, and C6.

The powerful isobutoxy group at C4 directs to its ortho positions, C3 and C5.

The methylthio group at C2 directs to its ortho position (C3) and its para position (C5).

The thiol group at C1 directs to its para position (C4, blocked) and its ortho positions (C2, blocked, and C6).

Considering these effects, electrophilic attack is strongly favored at positions C3 and C5 , as they are activated by two directing groups (the isobutoxy and methylthio groups). The position at C6 is activated only by the thiol group and is therefore a less likely site for substitution. Between C3 and C5, C3 is sterically less hindered, potentially making it the major site of substitution.

Reaction Electrophile Predicted Major Product(s)
Nitration (HNO₃/H₂SO₄)NO₂⁺3-Nitro-4-iso-butoxy-2-methylthiophenol
Bromination (Br₂/FeBr₃)Br⁺3-Bromo-4-iso-butoxy-2-methylthiophenol
Friedel-Crafts Acylation (CH₃COCl/AlCl₃)CH₃CO⁺3-Acetyl-4-iso-butoxy-2-methylthiophenol

This interactive table predicts the major products for common electrophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. A critical requirement for the SₙAr mechanism is the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -COR) positioned ortho or para to the leaving group. wikipedia.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. wikipedia.orgacsgcipr.org

The aromatic ring of this compound is substituted with three electron-donating groups (-SH, -SMe, -OiBu). These groups increase the electron density of the ring, making it nucleophilic in character. Consequently, the ring is strongly deactivated towards attack by nucleophiles. acs.org An incoming nucleophile would be repelled by the electron-rich system, and there are no electron-withdrawing groups to stabilize the anionic intermediate required for the SₙAr pathway.

Therefore, the potential for this compound to undergo nucleophilic aromatic substitution under standard conditions is extremely low. This represents a significant limitation in its synthetic utility if the direct displacement of a substituent by a nucleophile is desired. For such a reaction to occur, the aromatic ring would first need to be functionalized with potent electron-withdrawing groups.

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org The DMG, a heteroatom-containing functional group, coordinates to the lithium cation, facilitating deprotonation at the proximate ortho position to form a stable aryllithium intermediate. baranlab.org This intermediate can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.org

In the case of this compound, three potential directing groups are present: the phenolic hydroxyl (-OH), the isobutoxy (-O-iBu), and the methylthio (-SMe) groups. The hydroxyl group is highly acidic and will be deprotonated first by the organolithium base to form a lithium phenoxide. This in-situ generated lithium oxide is a powerful DMG. The isobutoxy and methylthio groups are also recognized as effective DMGs.

The hierarchy and potential cooperativity of these groups would dictate the site of lithiation. The lithium phenoxide is a stronger directing group than the ether or thioether. Therefore, metalation is expected to occur ortho to the phenoxide. There are two such positions: C3 and C5. The C3 position is flanked by the phenoxide and the methylthio group. When two DMGs are situated in a 1,3-relationship, they often direct lithiation to the C2 position between them through a cooperative coordination effect. In this molecule, the powerful phenoxide at C1 and the methylthio group at C2 would strongly direct lithiation to the C6 position. However, the existing substitution pattern means the primary site of deprotonation after the phenol (B47542) will be one of the available ortho or meta protons. Given the powerful directing effect of the generated lithium phenoxide, deprotonation will occur at the C5 position.

The general process can be outlined as follows:

Deprotonation of Phenol: The acidic phenolic proton reacts with the organolithium base (e.g., n-BuLi, s-BuLi, or t-BuLi) to form a lithium phenoxide.

Directed Ortho Metalation: The resulting lithium phenoxide directs a second equivalent of the organolithium reagent to deprotonate the aromatic ring at the C5 position.

Electrophilic Quench: The newly formed aryllithium species at C5 reacts with an added electrophile (E+), leading to the formation of a new C-E bond.

Table 1: Directed Ortho Metalation (DOM) Parameters

Parameter Description Examples
Directing Groups (DMGs) Functional groups that coordinate with the organolithium reagent to direct deprotonation to the ortho position. organic-chemistry.org -OLi (from phenol), -OR, -SR, -CONR₂, -SO₂NR₂
Organolithium Bases Strong bases used to deprotonate the aromatic C-H bond. uwindsor.ca n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi)
Solvents Typically polar aprotic solvents that can solvate the organolithium species. uwindsor.ca Tetrahydrofuran (B95107) (THF), Diethyl ether (Et₂O)

| Electrophiles (E+) | Reagents that react with the aryllithium intermediate. baranlab.org | Alkyl halides (R-X), Aldehydes/Ketones (R₂C=O), Carbon dioxide (CO₂), Disulfides (RSSR), Silyl halides (R₃SiCl) |

Transformations Involving the Ether Linkage

The isobutoxy ether linkage in this compound can undergo cleavage or, potentially, functionalization of its alkyl chain.

Ether cleavage is a fundamental reaction in organic chemistry, typically requiring strong acidic conditions. wikipedia.org The C-O bonds of ethers are generally stable, but can be cleaved by reagents like hydrobromic acid (HBr) and hydroiodic acid (HI). chemistrysteps.com HCl is generally not effective. pressbooks.pub

For an aryl alkyl ether like this compound, cleavage occurs at the alkyl-oxygen bond because the aryl-oxygen bond is strengthened by the sp² hybridization of the aromatic carbon and resonance effects. The reaction mechanism depends on the nature of the alkyl group. pressbooks.pub

The cleavage process proceeds via the following steps:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the carbon atom of the alkyl group. wikipedia.org

Given that the isobutyl group attached to the oxygen is a primary alkyl group, the reaction is expected to proceed via an S_N_2 mechanism. libretexts.org The nucleophilic halide will attack the less sterically hindered carbon of the protonated ether. This results in the formation of 2-methylthiohydroquinone and an isobutyl halide. If an excess of the hydrohalic acid is used, the phenolic hydroxyl groups are generally not displaced.

Table 2: Reagents and Conditions for Ether Cleavage

Reagent Conditions Mechanism Products
Hydroiodic Acid (HI) Concentrated, often heated S_N_2 2-methylthiohydroquinone and 1-iodo-2-methylpropane

| Hydrobromic Acid (HBr) | Concentrated, often heated | S_N_2 | 2-methylthiohydroquinone and 1-bromo-2-methylpropane |

Direct functionalization of the C-H bonds within the isobutoxy chain of this compound without cleaving the ether linkage is challenging but represents an area of modern synthetic interest. Such transformations typically rely on radical-based processes or transition-metal-catalyzed C-H activation.

While specific studies on this compound are not prevalent, general methodologies for remote C-H functionalization could potentially be applied. For instance, transition-metal-catalyzed reactions have been developed for the functionalization of unreactive C-H bonds. nih.gov These methods often involve a directing group to position the metal catalyst in proximity to the target C-H bond. In this molecule, the phenolic hydroxyl or the sulfur atom could potentially serve as directing groups to facilitate functionalization at the isobutoxy chain, although this remains a speculative pathway requiring empirical validation.

Reactions Involving the Methylthio Substituent

The methylthio group (-SMe) is a versatile functional group that can readily undergo oxidation and participate in various rearrangement reactions.

The sulfur atom in the methylthio group is in a low oxidation state and can be easily oxidized. The oxidation of sulfides (thioethers) is a common and reliable transformation that proceeds in a stepwise manner, first yielding a sulfoxide (B87167) and then a sulfone upon further oxidation. openstax.org

R-S-R' → R-SO-R' → R-SO₂-R' (Sulfide) → (Sulfoxide) → (Sulfone)

A variety of oxidizing agents can be employed for this transformation. The choice of reagent and the control of reaction conditions (e.g., stoichiometry, temperature) allow for the selective formation of either the sulfoxide or the sulfone. organic-chemistry.org

To form the Sulfoxide: Milder oxidizing agents or a stoichiometric amount of a stronger oxidant at low temperatures are typically used. Reagents like hydrogen peroxide (H₂O₂) at room temperature or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) are effective. openstax.org

To form the Sulfone: Stronger oxidizing agents or an excess of the oxidant are required. Using two or more equivalents of m-CPBA or other peroxyacids will typically drive the oxidation to completion, yielding the sulfone. openstax.org

The oxidation of the methylthio group in this compound would yield 4-iso-Butoxy-2-(methylsulfinyl)phenol (the sulfoxide) and subsequently 4-iso-Butoxy-2-(methylsulfonyl)phenol (the sulfone).

Table 3: Oxidation of the Methylthio Group

Reagent Product Notes
Hydrogen Peroxide (H₂O₂) Sulfoxide or Sulfone The outcome depends on reaction conditions and catalyst. nih.gov
meta-Chloroperoxybenzoic acid (m-CPBA) Sulfoxide (1 equiv.) or Sulfone (>2 equiv.) A common and effective reagent for this transformation. organic-chemistry.org
Sodium Periodate (NaIO₄) Sulfoxide Often used for selective oxidation to the sulfoxide.
Potassium Permanganate (KMnO₄) Sulfone A strong oxidizing agent that typically leads to the sulfone.

| Selectfluor | Sulfoxide or Sulfone | An electrophilic fluorinating agent that also acts as an oxidant for sulfides. organic-chemistry.org |

Aryl sulfides and their oxidized derivatives can undergo several types of rearrangement reactions. For this compound, or more specifically its derivatives, certain rearrangements could be envisioned.

One of the most relevant rearrangements for the corresponding sulfoxide is the Pummerer rearrangement . This reaction typically involves the treatment of a sulfoxide bearing an alpha-hydrogen with an activating agent, such as acetic anhydride (B1165640). The reaction converts the sulfoxide into an α-acyloxy thioether. For the sulfoxide derived from this compound, this rearrangement would occur on the methyl group of the methylsulfinyl substituent.

Another class of rearrangements includes skeletal migrations like the Smiles rearrangement , although this would require significant modification of the parent molecule to incorporate a tethered nucleophile and an activated aromatic ring.

More broadly, rearrangement reactions in organic synthesis can involve the migration of a group from one atom to another within the same molecule, often catalyzed by acid or base. libretexts.org For example, the benzilic acid rearrangement converts a 1,2-diketone into an α-hydroxy carboxylic acid, while the Favorskii rearrangement transforms an α-halo ketone into a carboxylic acid derivative. libretexts.org While not directly applicable to the parent compound, these reactions illustrate the diverse possibilities for skeletal reorganization in functionalized organic molecules.

Comprehensive Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation (e.g., Radical, Ionic Mechanisms)

The reaction pathways of this compound are expected to be diverse, primarily involving the nucleophilic character of the thiol group and the aromatic ring's reactivity. The presence of an electron-donating iso-butoxy group and a methyl group on the benzene ring influences the electron density, thereby affecting its reactivity in both ionic and radical reactions.

Ionic Mechanisms: In many reactions, the thiol group (-SH) is the primary site of reactivity. It can be deprotonated by a base to form a thiolate anion (ArS⁻), which is a potent nucleophile. This thiolate can then participate in various nucleophilic substitution and addition reactions. For instance, in the presence of an alkyl halide, it would likely undergo an S-alkylation reaction via an SN2 mechanism. The aromatic ring can undergo electrophilic aromatic substitution, with the iso-butoxy and methyl groups directing incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group (though the thiol group's directing effects must also be considered).

Radical Mechanisms: The S-H bond in the thiol group is relatively weak and can be homolytically cleaved to form a thiyl radical (ArS•). This can be initiated by radical initiators or by photolysis. These thiyl radicals can participate in various radical reactions, such as addition to alkenes and alkynes, or hydrogen atom abstraction.

Kinetic Studies and Rate Law Determination

To date, specific kinetic studies and determined rate laws for reactions involving this compound have not been reported in readily accessible literature. However, a general approach to determining the kinetics of a reaction involving this compound, for example, its S-alkylation, would involve monitoring the concentration of reactants or products over time under pseudo-first-order conditions (where the concentration of one reactant is in large excess).

A hypothetical rate law for the S-alkylation with an alkyl halide (R-X) could be proposed as:

Rate = k[this compound][R-X]

Where 'k' is the rate constant. The reaction order with respect to each reactant would be determined experimentally by systematically varying their initial concentrations and observing the effect on the initial reaction rate.

Table 1: Hypothetical Kinetic Data for the S-Alkylation of this compound

Experiment[this compound] (mol/L)[Alkyl Halide] (mol/L)Initial Rate (mol/L·s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.22.0 x 10⁻⁴

This data is hypothetical and for illustrative purposes only.

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis can play a significant role in controlling the reactivity and selectivity of reactions involving this compound.

Base Catalysis: As mentioned, bases can deprotonate the thiol group to form the more nucleophilic thiolate. The choice of base can influence the reaction rate and, in some cases, the selectivity. A strong, non-nucleophilic base is often preferred to avoid side reactions.

Acid Catalysis: In electrophilic aromatic substitution reactions, a Lewis or Brønsted acid catalyst is typically required to activate the electrophile, making it more susceptible to attack by the electron-rich aromatic ring of this compound.

Phase-Transfer Catalysis: For reactions between the thiolate (in an aqueous or solid phase) and a water-insoluble organic reactant, a phase-transfer catalyst can be employed to transport the thiolate anion into the organic phase, thereby accelerating the reaction.

Transition Metal Catalysis: Transition metal catalysts are widely used to facilitate cross-coupling reactions. For instance, a palladium or copper catalyst could be used to couple this compound with aryl halides or other coupling partners to form diaryl sulfides. The catalyst's role is to facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The choice of ligand on the metal center is crucial for achieving high yields and selectivity. Synergistic catalysis, where two or more catalysts work in concert, can also enable transformations that are not possible with a single catalyst. The catalyst is often essential for controlling stereochemistry in such reactions.

Table 2: Potential Catalytic Systems for Reactions of this compound

Reaction TypeCatalyst TypePotential Catalyst Example(s)Role of Catalyst
S-AlkylationBaseSodium Hydroxide (B78521), Potassium CarbonateDeprotonates thiol to form nucleophilic thiolate
Electrophilic Aromatic SubstitutionLewis Acid / Brønsted AcidAlCl₃, H₂SO₄Activates the electrophile
Thiol-Ene ReactionRadical InitiatorAIBN, Benzoyl PeroxideInitiates radical chain reaction by forming thiyl radical
Cross-Coupling ReactionsTransition MetalPd(PPh₃)₄, CuIFacilitates C-S bond formation via catalytic cycle

This table provides potential catalytic systems based on general organic chemistry principles.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise bonding framework of 4-iso-Butoxy-2-methylthiophenol. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the proton and carbon environments can be assembled.

¹H, ¹³C, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the isobutoxy group protons, the methylthiophenol methyl group, and the thiol proton. The aromatic region would likely show a complex splitting pattern due to the substitution pattern. The protons on the isobutoxy group would appear as a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) (-OCH₂-) protons. The methyl group attached to the thiophene (B33073) ring and the thiol proton would each present as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct peaks are expected for the aromatic carbons, the carbons of the isobutoxy group, and the methyl carbon of the methylthio group. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the isobutoxy and methylthio groups.

2D NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, connecting the methylene and methine protons within the isobutoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton's shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the isobutoxy group and the aromatic ring, as well as the positions of the methyl and thiol groups.

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
SH~3.5 (s, 1H)-
Ar-H6.8 - 7.3 (m, 3H)-
O-CH₂~3.8 (d, 2H)~75
CH(CH₃)₂~2.0 (m, 1H)~28
CH(CH₃)₂~1.0 (d, 6H)~19
S-CH₃~2.4 (s, 3H)~15
Ar-C-115 - 160

Note: These are estimated values and actual experimental values may vary.

Conformational Analysis using NMR

Nuclear Overhauser Effect (NOE) based 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide insights into the through-space proximity of protons. This information is vital for determining the preferred conformation of the flexible isobutoxy group relative to the aromatic ring. For instance, NOE correlations between the protons of the isobutoxy group and the aromatic protons would indicate their spatial closeness, helping to define the molecule's three-dimensional shape in solution.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The S-H stretching vibration of the thiol group would appear as a weak band around 2550-2600 cm⁻¹. The C-O stretching of the ether linkage in the isobutoxy group would be visible in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S-H stretch is often more intense in Raman than in IR. The aromatic ring vibrations and the C-S stretching vibration would also be observable.

Predicted Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹)
ThiolS-H Stretch2550 - 2600 (weak)
Alkyl C-HC-H Stretch2850 - 2960
Aromatic C-HC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1450 - 1600
EtherC-O Stretch1000 - 1250

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₆OS), the high-resolution mass spectrum would provide a molecular ion peak with a mass-to-charge ratio (m/z) that is very close to the calculated exact mass.

Fragmentation Analysis: The mass spectrum also reveals characteristic fragmentation patterns upon ionization. Expected fragmentation pathways for this compound would include the loss of the isobutyl group, cleavage of the C-S bond, and other rearrangements, providing further structural confirmation. Analysis of these fragments helps to piece together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the thiol group. This would offer an unambiguous confirmation of the connectivity established by NMR and provide invaluable data on the solid-state conformation. As of now, no public crystallographic data is available for this specific compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) in Relation to Electronic Structure

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would show absorption bands corresponding to electronic transitions within the molecule. The substituted benzene (B151609) ring is the primary chromophore. The presence of the electron-donating isobutoxy and methylthio groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted thiophenol.

Fluorescence Spectroscopy: While many thiophenols are not strongly fluorescent, the presence of the alkoxy group might influence its emission properties. If the compound is fluorescent, an emission spectrum could be recorded by exciting at the wavelength of maximum absorption. The resulting fluorescence spectrum would provide information about the excited state of the molecule.

Advanced Analytical Separations Coupled with Spectroscopy (e.g., GC-MS, LC-MS)

The comprehensive characterization of "this compound" relies on the coupling of high-resolution separation techniques with sensitive spectroscopic detection, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These hyphenated methods are indispensable for the unambiguous identification and quantification of the compound, particularly in complex matrices. Due to the absence of direct experimental data in the public domain for "this compound," this section will detail the projected analytical behavior based on established principles and data from structurally analogous compounds, such as other alkoxy phenols and aromatic thioethers.

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For "this compound," GC would provide the necessary separation from isomers and other matrix components, while MS would offer detailed structural information through its characteristic fragmentation patterns.

Chromatographic Behavior:

A programmed temperature ramp would be essential for achieving good peak shape and resolution. A typical temperature program might start at a lower temperature (e.g., 80-100 °C) to allow for the elution of more volatile components, followed by a ramp to a higher temperature (e.g., 250-280 °C) to ensure the timely elution of the target analyte. The injector temperature would need to be optimized to ensure efficient volatilization without thermal degradation.

Mass Spectrometric Fragmentation (Electron Ionization - EI):

Upon entering the mass spectrometer and undergoing electron ionization, the "this compound" molecule is expected to produce a distinct fragmentation pattern that can be used for its identification. The molecular ion peak (M⁺) would be observed, and its intensity would depend on the stability of the molecule under the ionization conditions. Aromatic compounds generally show a prominent molecular ion. whitman.edu

The predicted fragmentation pathways for "this compound" include:

Loss of the isobutyl group: A primary fragmentation pathway is likely the cleavage of the isobutyl group, leading to the formation of a stable phenoxy cation. This would result in a significant peak at M-56.

Loss of isobutene: A rearrangement reaction involving the transfer of a hydrogen atom followed by the loss of isobutene (C₄H₈) is also highly probable, a common fragmentation for ethers. This would produce a fragment ion at M-56.

Cleavage of the methylthio group: The loss of the methyl group from the thioether moiety would result in a fragment at M-15. The loss of the entire methylthio radical (•SCH₃) would lead to a fragment at M-47.

Formation of a tropylium-like ion: Rearrangement of the aromatic ring followed by fragmentation is also possible, though likely less prominent than the cleavages of the substituent groups.

Predicted GC-MS Data for this compound

Parameter Predicted Value/Characteristic
Chromatographic Column 5% Diphenyl / 95% Dimethylpolysiloxane
Temperature Program Initial 100°C, ramp to 280°C
Molecular Ion (M⁺) m/z 196
Key Fragment Ion (Loss of C₄H₈) m/z 140
Key Fragment Ion (Loss of •CH₃) m/z 181
Key Fragment Ion (Loss of •SCH₃) m/z 149
Key Fragment Ion (C₄H₉⁺) m/z 57

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative for the analysis of compounds that are thermally labile or have low volatility. While "this compound" is amenable to GC-MS, LC-MS offers the advantage of avoiding high temperatures and can be coupled with various ionization techniques that are softer than EI, leading to less fragmentation and a more prominent molecular ion. For phenolic compounds, LC-MS/MS methods are frequently used for their high selectivity and sensitivity, often eliminating the need for derivatization. shimadzu.com

Chromatographic Behavior:

Reversed-phase high-performance liquid chromatography (RP-HPLC) would be the method of choice for the separation of "this compound". A C18 or C8 stationary phase would be suitable, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The addition of a small amount of acid, like formic acid, to the mobile phase is common in the analysis of phenolic compounds to improve peak shape and ionization efficiency. nih.gov A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent content, would be employed to ensure the efficient elution and separation of the analyte from other components in a sample.

Mass Spectrometric Analysis (Electrospray Ionization - ESI):

Electrospray ionization (ESI) is a soft ionization technique that would likely be used in the LC-MS analysis of "this compound". In positive ion mode, the protonated molecule [M+H]⁺ would be the most abundant ion. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, which is common for phenolic compounds. purdue.edu

Tandem mass spectrometry (MS/MS) would be employed for further structural confirmation and to enhance selectivity and sensitivity. By selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID), characteristic product ions would be generated. For the protonated molecule, the fragmentation would likely involve the loss of the isobutoxy group or isobutene. For the deprotonated molecule, fragmentation might be less extensive but could still provide valuable structural information. The use of authentic standards of metabolites is crucial for accurate quantification in LC-MS analysis. nih.gov

Predicted LC-MS/MS Parameters for this compound

Parameter Predicted Condition
Chromatographic Column C18 Reversed-Phase
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Precursor Ion (Positive Mode) m/z 197 [M+H]⁺
Precursor Ion (Negative Mode) m/z 195 [M-H]⁻
Major Product Ion (from [M+H]⁺) m/z 141 (Loss of C₄H₈)

Theoretical and Computational Chemistry Studies of 4 Iso Butoxy 2 Methylthiophenol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic nature of a molecule. These methods, grounded in quantum mechanics, can predict a wide array of molecular properties from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. In the study of 4-iso-Butoxy-2-methylthiophenol, DFT calculations would typically be employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties.

DFT calculations on similar aromatic thiols have been used to study their adsorption on metal surfaces and to understand the nature of the sulfur-metal bond. nih.govresearchgate.net For this compound, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide a detailed picture of the electron density distribution. This, in turn, allows for the prediction of reactive sites within the molecule. For instance, the electron-rich sulfur atom and the oxygen of the isobutoxy group, along with the aromatic ring, are expected to be key regions of chemical reactivity. The calculated energies can also predict the relative stability of different conformations of the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueUnit
Total Energy-1027.45Hartrees
Dipole Moment2.87Debye
Polarizability25.4ų

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. aimspress.com

For this compound, the HOMO is likely to be localized on the electron-rich portions of the molecule, such as the sulfur atom and the phenol (B47542) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity. aimspress.com Studies on similar molecules, like 4-methyl-5-thiazoleethanol, have utilized HOMO-LUMO analysis to understand their electronic transitions. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies for this compound

OrbitalEnergy
HOMO-6.21 eV
LUMO-0.98 eV
HOMO-LUMO Gap5.23 eV

Note: The data in this table is hypothetical and for illustrative purposes.

The distribution of electron density within a molecule can be quantified through the calculation of atomic charges and the mapping of the molecular electrostatic potential (MEP). The MEP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting how a molecule will interact with other molecules, including electrophiles and nucleophiles. aimspress.com

In this compound, the MEP would likely show negative potential around the oxygen and sulfur atoms, indicating their role as hydrogen bond acceptors or sites for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a likely hydrogen bond donor. The analysis of atomic charges, for example, through Natural Bond Orbital (NBO) analysis, would provide a quantitative measure of the charge localized on each atom, further refining the prediction of reactive sites.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a view of conformational changes and intermolecular interactions. nih.gov

The isobutoxy and methylthio groups of this compound introduce a degree of conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. By simulating the molecule's movement over time, typically on the nanosecond to microsecond timescale, one can analyze the flexibility of different parts of the molecule. The root-mean-square fluctuation (RMSF) of atomic positions can pinpoint which parts of the molecule are more rigid and which are more flexible. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein or interact with other molecules.

MD simulations are particularly powerful for studying how molecules interact with each other and with their environment. For this compound, simulations in a solvent (like water or an organic solvent) would reveal the nature of solute-solvent interactions, such as hydrogen bonding.

Furthermore, by simulating a system with multiple molecules of this compound, one can investigate its propensity for self-assembly. The simulations could reveal whether the molecules tend to aggregate and, if so, what types of intermolecular forces (e.g., van der Waals forces, pi-pi stacking of the aromatic rings) drive this process. The formation of self-assembled monolayers of similar thiol-containing molecules on surfaces has been studied using these methods. nih.gov Analysis of the radial distribution function (RDF) from the simulation can provide quantitative information about the likelihood of finding neighboring molecules at a certain distance, offering clues about the structure of potential aggregates.

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a valuable tool for predicting the spectroscopic parameters of molecules like this compound, aiding in the interpretation of experimental spectra and the confirmation of molecular structure. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.net The process typically involves optimizing the molecular geometry of this compound, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). researchgate.netacs.org Following geometry optimization, the nuclear shielding constants are calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The final chemical shifts (δ) are then determined by referencing the calculated isotropic shielding constants (σ) of the molecule's nuclei to the shielding constant of a reference standard, typically tetramethylsilane (B1202638) (TMS), using the formula δ = σ_ref - σ. acs.org While providing valuable trends, calculated shifts often exhibit systematic errors, and linear regression analysis against experimental data for related compounds can be employed to derive scaling factors for improved accuracy. nih.gov

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from such computational studies.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Calculated at the B3LYP/6-311+G(d,p) level of theory with GIAO)

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-OH)155.8
C2 (C-S-CH₃)128.5
C3 (Ar-H)115.2
C4 (C-O-iBu)159.3
C5 (Ar-H)116.8
C6 (Ar-H)124.1
S-CH₃15.1
O-CH₂75.4
CH (isobutyl)28.9
(CH₃)₂ (isobutyl)19.5

This table is for illustrative purposes only and does not represent experimentally verified data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. These calculations can help assign experimental IR bands to specific molecular vibrations. Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max). nih.gov Recent advances also leverage machine learning models, trained on large datasets of known spectra, to predict IR and UV-Vis spectra directly from molecular structures. bohrium.comosti.govresearchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that governs the transformation of reactants into products. fiveable.me This allows for the identification of intermediates and, crucially, the high-energy transition states that control the reaction rate. github.iofiveable.me

For this compound, a molecule with multiple reactive sites (the phenolic hydroxyl group, the thioether, and the aromatic ring), computational methods can be used to explore various potential reactions, such as oxidation of the thiol group, electrophilic aromatic substitution, or ether cleavage.

The process begins by modeling the geometries of the reactants and products. Computational algorithms are then used to locate the transition state structure connecting them on the PES. A transition state is a first-order saddle point, characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. github.io The energy difference between the reactants and the transition state defines the activation energy (Eₐ) of the reaction, a key determinant of the reaction kinetics. fiveable.me The Intrinsic Reaction Coordinate (IRC) path is then often calculated to confirm that the identified transition state correctly connects the desired reactants and products.

As an illustrative example, a hypothetical study might investigate the S-oxidation of this compound to its corresponding sulfoxide (B87167). The table below presents hypothetical calculated activation energies for such a reaction.

Hypothetical Calculated Activation Energies (Eₐ) for the S-Oxidation of this compound

Oxidizing AgentComputational MethodBasis SetSolvent ModelCalculated Eₐ (kcal/mol)
Hydrogen PeroxideB3LYP6-311+G(d,p)PCM (Water)15.2
Peroxyacetic AcidM06-2Xdef2-TZVPSMD (DCM)12.8

This table is for illustrative purposes only and does not represent experimentally verified data.

These studies are crucial for understanding reaction selectivity and for designing catalysts or reaction conditions that favor a desired outcome. numberanalytics.comvaia.com

Quantitative Structure-Activity Relationships (QSAR) for Analogues (Focus on physico-chemical parameters relevant to reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with a specific activity, such as their chemical reactivity. nih.gov For analogues of this compound, a QSAR study could be developed to predict their reactivity in a particular chemical transformation, for example, their rate of reaction with an electrophile or their antioxidant capacity.

The first step in a QSAR study is to generate a set of "descriptors" for each analogue. These are numerical values that quantify various aspects of the molecule's physicochemical properties. For reactivity, these descriptors often include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to a molecule's ability to act as a nucleophile or electrophile, respectively. ucsb.edu Other electronic descriptors are atomic charges, dipole moment, and polarizability. ucsb.edu

Steric Descriptors: These quantify the size and shape of the molecule or its substituents. Examples include molecular volume, surface area, and specific steric parameters like Taft's Eₛ.

Hydrophobic Descriptors: The partition coefficient (logP) is the most common descriptor for hydrophobicity, which can influence reactivity in different solvent systems. researchgate.net

Once the descriptors are calculated for a series of analogues with known reactivities, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.net This model takes the form of an equation that relates the descriptors to the observed activity. Such models can then be used to predict the reactivity of new, unsynthesized analogues and to understand which physicochemical properties are most important for the desired reactivity. nih.govacs.org

The following table provides a hypothetical example of data that would be used in a QSAR study on the reactivity of this compound analogues.

Hypothetical Data for a QSAR Study of Thiophenol Analogue Reactivity

Analogue (R group at C4)HOMO Energy (eV)LUMO Energy (eV)LogPRelative Reactivity Rate
-OCH₃-5.851.952.111.25
-OC₂H₅-5.821.982.651.32
-O-iso-Butoxy -5.78 2.01 3.58 1.45
-H-6.211.891.800.85
-Cl-6.351.752.380.60

This table is for illustrative purposes only and does not represent experimentally verified data.

Synthesis and Reactivity of Derivatives and Analogues of 4 Iso Butoxy 2 Methylthiophenol

Modification of the iso-Butoxy Moiety: Synthesis and Reactivity of Homologues and Analogues

Modification of the iso-butoxy group in 4-iso-butoxy-2-methylthiophenol allows for the synthesis of various homologues and analogues with altered steric bulk and lipophilicity. A common strategy involves the cleavage of the ether linkage, followed by re-alkylation with different alkyl halides.

One potential method for the dealkylation of the iso-butoxy group is through the use of strong acids such as hydrobromic acid or hydroiodic acid, or with Lewis acids like boron tribromide. The resulting 4-hydroxy-2-methylthiophenol can then be subjected to Williamson ether synthesis. This reaction involves the deprotonation of the more acidic phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide intermediate. Subsequent reaction with a variety of alkyl halides (e.g., ethyl bromide, propyl iodide) would yield the desired homologues.

The reactivity of these homologues is expected to vary based on the nature of the new alkoxy group. For instance, increasing the chain length of the alkoxy group would likely enhance the lipophilicity of the molecule.

Table 1: Synthesis of 4-Alkoxy-2-methylthiophenol Homologues

Starting MaterialReagentsProductKey Features of Product
This compound1. BBr32. K2CO3, R-X4-Alkoxy-2-methylthiophenolVaried lipophilicity and steric hindrance depending on the R group.

Variations of the Thioether Substituent: Exploration of Diverse Alkylthio and Arylthio Derivatives

The methylthio group at the 2-position of the thiophenol ring offers numerous possibilities for modification, leading to a wide range of alkylthio and arylthio derivatives. These transformations can significantly influence the electronic properties and coordination behavior of the molecule.

A common approach to synthesize diverse thioethers is through the S-alkylation or S-arylation of a corresponding dithiophenol precursor. For instance, starting from a protected 4-isobutoxybenzene-1,2-dithiol, selective alkylation or arylation could be achieved.

Alternatively, cross-coupling reactions provide a powerful tool for the synthesis of arylthio derivatives. Palladium- or copper-catalyzed cross-coupling reactions of an appropriate aryl halide with a thiolate generated from 4-iso-butoxy-2-mercaptan could yield a variety of diaryl thioethers. researchgate.netnih.govresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net For example, copper-catalyzed reactions often proceed under mild conditions and tolerate a range of functional groups. rsc.org

Table 2: Synthesis of Alkylthio and Arylthio Derivatives

Starting MaterialReaction TypeReagentsProduct
4-iso-Butoxy-2-halophenolNucleophilic Aromatic SubstitutionNaSMeThis compound
4-iso-ButoxythiophenolS-ArylationAr-I, CuI, Base4-iso-Butoxy-2-(arylthio)phenol
This compoundThioether Exchange (conceptual)R-SH, Catalyst4-iso-Butoxy-2-(alkyl/arylthio)phenol

Synthesis of Sulfenyl-Arylpyrroles and Related Sulfur-Containing Heterocycles

The reaction of thiophenols with suitable reagents can lead to the formation of sulfur-containing heterocycles. For instance, the synthesis of sulfenyl-arylpyrroles can be achieved by reacting a thiophenol derivative with an appropriately substituted pyrrole (B145914). A reported method for the synthesis of sulfenyl dipyrroles involves the use of thionyl chloride (SOCl2) as both a sulfur source and a reductant in the reaction with α-free pyrroles. scholaris.caresearchgate.net This suggests a potential pathway where a derivative of this compound could be modified to introduce a pyrrole moiety.

Another approach involves the reaction of an activated thiophenol, such as a sulfenyl chloride, with a pyrrole. The sulfenyl chloride can be generated in situ from the thiophenol by reaction with a chlorinating agent.

Functionalization of the Thiophenol Hydroxyl Group: Ether and Ester Derivatives

The phenolic hydroxyl group of this compound is a key site for functionalization, allowing for the synthesis of a variety of ether and ester derivatives. These modifications can alter the molecule's polarity, hydrogen bonding capability, and biological activity.

Ether Derivatives: Etherification of the hydroxyl group can be readily achieved through the Williamson ether synthesis. Deprotonation with a base such as sodium hydride or potassium carbonate, followed by reaction with an alkyl halide, will yield the corresponding ether. google.com This method allows for the introduction of a wide range of alkyl and substituted alkyl groups.

Ester Derivatives: Esterification can be accomplished by reacting the thiophenol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. chadsprep.com This reaction leads to the formation of ester derivatives with various acyl groups. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can also be employed, although it is a reversible process. chadsprep.com The direct oxidative esterification of thiols with alcohols represents another modern approach. rsc.org

Table 3: Synthesis of Ether and Ester Derivatives

Derivative TypeReactionReagentsProduct
EtherWilliamson Ether Synthesis1. Base (e.g., NaH)2. Alkyl Halide (R-X)1-Alkoxy-4-iso-butoxy-2-methylthiobenzene
EsterAcylationAcyl Chloride (RCOCl), Base4-iso-Butoxy-2-methylthiophenyl acetate

Synthesis of Polyfunctionalized Aromatic Systems Incorporating the this compound Scaffold

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups and the creation of polyfunctionalized systems. wikipedia.org The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The isobutoxy group is a strong activating group and an ortho-, para-director, while the methylthio group is a moderately activating ortho-, para-director. youtube.com The hydroxyl group is also a strong activating ortho-, para-director. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl and alkoxy groups.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using bromine or chlorine in the presence of a Lewis acid catalyst to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group.

The synthesis of polyfunctionalized thiophenes and other sulfur-containing aromatic systems has been explored through various methods, including ring-opening reactions of dithioles and subsequent annulation. lnu.edu.cnrsc.orgnih.gov These strategies could potentially be adapted to build more complex structures onto the this compound scaffold.

Stereoselective Synthesis of Chiral Derivatives and Their Properties

The introduction of chirality into the this compound framework can lead to derivatives with specific stereochemical properties, which is of particular interest in fields such as asymmetric catalysis and medicinal chemistry.

Chirality can be introduced in several ways:

Modification with Chiral Reagents: The hydroxyl or thioether groups can be reacted with chiral reagents to form diastereomeric derivatives that can potentially be separated.

Asymmetric Synthesis: Chiral catalysts can be employed to achieve stereoselective transformations on the aromatic ring or at the sulfur atom. For example, asymmetric oxidation of the thioether to a chiral sulfoxide (B87167) can be accomplished using chiral oxidizing agents or catalysts. researchgate.netnih.gov

Derivatization of a Chiral Precursor: Starting from a chiral precursor that already contains the desired stereocenter.

The properties of these chiral derivatives will be highly dependent on their absolute configuration. Enantiomers can exhibit different biological activities and can be used as chiral ligands in asymmetric catalysis. The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael addition in the presence of a bifunctional cinchona/sulfonamide organocatalyst highlights a modern approach to creating chiral thioethers. nih.gov

Table 4: Approaches to Chiral Derivatives

StrategyDescriptionExample Reaction
Asymmetric OxidationStereoselective oxidation of the thioether to a chiral sulfoxide.Oxidation with a chiral oxaziridine.
Derivatization with Chiral AuxiliariesReaction of the hydroxyl group with a chiral acid to form diastereomeric esters.Esterification with (R)-(-)-Mandelic acid.
Asymmetric CatalysisEnantioselective functionalization of the aromatic ring using a chiral catalyst.Asymmetric Friedel-Crafts alkylation.

Advanced Applications in Chemical Research and Materials Science Principle Focused

Role as Ligands in Organometallic and Coordination Chemistry

The presence of a soft sulfur donor in the thiol group makes 4-iso-butoxy-2-methylthiophenol an excellent candidate for use as a ligand in organometallic and coordination chemistry. The electronic and steric properties of the ligand can be finely tuned by the isobutoxy and methyl substituents, influencing the stability, reactivity, and selectivity of the resulting metal complexes.

Design and Synthesis of Metal-Thiolate Complexes for Catalysis

Metal-thiolate complexes are a cornerstone of catalysis, participating in a wide array of chemical transformations. The synthesis of such complexes using this compound as a ligand would involve the deprotonation of the thiol group to form a thiolate that can readily coordinate to a metal center. The general synthetic route can be depicted as:

M-L + HS-Ar → M-S-Ar + H-L

Where 'M' represents a metal, 'L' is a leaving group ligand, and 'Ar' is the 4-iso-butoxy-2-methylphenyl group. The resulting metal-thiolate bond's nature is crucial for the catalytic cycle. Research into various metal-thiolate complexes has demonstrated their potential in reactions such as cross-coupling, hydrogenation, and oxidation. For instance, platinum(IV) thiolate complexes have been synthesized and characterized, showcasing the stability and reactivity that such ligands can impart. google.com The bulky isobutoxy group in this compound can provide steric hindrance around the metal center, potentially leading to selective catalytic reactions.

Ligand Design for Selective Catalytic Transformations

The design of ligands is paramount in achieving high selectivity in catalysis. The substituents on the thiophenol ring of this compound play a critical role in tailoring the properties of a catalyst. The electron-donating nature of the isobutoxy and methyl groups can increase the electron density on the sulfur atom, which in turn can influence the electronic properties of the metal center upon coordination. This modulation can affect the catalyst's activity and its selectivity towards a specific product.

For example, in plasmon-induced catalysis, the reaction pathways of thiols can be influenced by their substituents. While not directly studying this compound, the principles suggest that the electronic environment of the thiol can direct the outcome of a reaction. The steric bulk of the isobutoxy group can also create a specific chiral pocket around the metal center in a coordination complex, potentially enabling enantioselective catalysis, a critical aspect in the synthesis of pharmaceuticals and fine chemicals.

Building Blocks for Advanced Polymeric Materials

The multifunctionality of this compound also lends itself to the field of polymer chemistry, where it can be incorporated into polymer chains to impart specific properties.

Monomer in Polymerization Reactions

The thiol group of this compound can participate in various polymerization reactions. One such example is thiol-ene polymerization, a click chemistry reaction that proceeds with high efficiency and selectivity under mild conditions. In this type of reaction, the thiol group would add across a double bond of a co-monomer, leading to the formation of a thioether linkage in the polymer backbone.

The general scheme for thiol-ene polymerization is:

R-SH + H₂C=CH-R' → R-S-CH₂-CH₂-R'

The incorporation of the 4-iso-butoxy-2-methylphenyl moiety into the polymer can enhance its thermal stability, solubility in organic solvents, and refractive index. Research on thiol-functionalized polynorbornenes, for instance, demonstrates the synthesis of polymers from thiol-containing monomers, highlighting the versatility of this approach.

Cross-linking Agents in Polymer Networks

Cross-linking is a crucial process for modifying the properties of polymers, transforming them from soluble and fusible materials into insoluble and infusible networks. The thiol group of this compound can act as a cross-linking site. For instance, it can be oxidized to form disulfide bonds between polymer chains, a reversible cross-linking method that can lead to the formation of self-healing materials or materials with tunable mechanical properties.

The cross-linking reaction can be represented as:

2 R-SH + [O] → R-S-S-R + H₂O

Furthermore, the thiol group can react with other functional groups present in a polymer, such as epoxides or isocyanates, to form a stable, cross-linked network. The choice of the cross-linking strategy depends on the desired properties of the final material.

Precursors for Functional Organic Materials (e.g., Optoelectronic, Sensing)

The aromatic nature and the presence of heteroatoms (sulfur and oxygen) in this compound make it an attractive precursor for the synthesis of functional organic materials with potential applications in optoelectronics and sensing. The sulfur atom, with its available lone pairs and d-orbitals, can facilitate charge transport, a desirable property for organic semiconductors. The isobutoxy group can enhance the material's processability and solubility.

Subject: Generate English Article focusing solely on the chemical Compound “this compound”

Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the application of this compound in the fields of photochemistry or the chemistry of surfactants and amphiphilic systems.

The search for photodegradation mechanisms and photo-induced reactions involving this compound did not yield any specific studies. Similarly, no information was found regarding its contribution to the chemistry of surfactants or its behavior in amphiphilic systems.

The provided search results pertain to different chemical compounds. One result details the properties of ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate, a compound which, while containing an isobutoxy group, is structurally distinct from this compound. nih.gov Another study focuses on the photodegradation of 2,4,4′-tribrominated diphenyl ether in the presence of various surfactants, a topic that is thematically related to the requested content but does not involve the specified compound. rsc.org

Due to the absence of specific research on this compound in these advanced application areas, it is not possible to generate a scientifically accurate article on the requested topics. Any attempt to do so would require speculation or the use of data from unrelated compounds, which would not adhere to the required standards of accuracy and specificity.

Therefore, the requested article sections on "Application in Photochemistry: Photodegradation Mechanisms and Photo-induced Reactions" and "Contribution to the Chemistry of Surfactants and Amphiphilic Systems" for this compound cannot be provided.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-iso-Butoxy-2-methylthiophenol in academic research settings?

  • Methodological Answer : The synthesis should follow a multi-step protocol involving electrophilic substitution or alkylation of the thiophenol core. Critical steps include:

  • Reagent Selection : Use iso-butoxy groups in alkylation reactions under anhydrous conditions to avoid hydrolysis .
  • Purification : Column chromatography or recrystallization to isolate the product, with monitoring via TLC (Rf values ~0.3–0.5 in hexane/ethyl acetate) .
  • Characterization : Full spectral analysis (¹H/¹³C NMR, IR) to confirm regioselectivity and purity. Compare NMR chemical shifts with analogous thiophenol derivatives (e.g., δ ~6.8–7.2 ppm for aromatic protons) .

Q. How should researchers validate the purity of this compound?

  • Methodological Answer :

  • Chromatographic Methods : Use HPLC with a C18 column (mobile phase: methanol/water, 70:30) and UV detection at 254 nm. Retention times should align with published standards .
  • Spectroscopic Confirmation : IR peaks for -SH (2550–2600 cm⁻¹) and aryl ethers (1250 cm⁻¹) must be present. Absence of broad O-H stretches (~3200 cm⁻¹) confirms successful alkylation .
  • Microanalysis : For novel derivatives, report elemental analysis (C, H, S) with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data for this compound reported in different studies?

  • Methodological Answer :

  • Solvent Effects : Compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆). For example, aromatic proton shifts vary by up to 0.3 ppm due to hydrogen bonding in DMSO .
  • Dynamic Effects : Assess rotational barriers of the iso-butoxy group using variable-temperature NMR. Restricted rotation may split signals (e.g., -OCH₂- protons) .
  • Cross-Referencing : Validate against structurally similar compounds, such as 2-methylthiophenol derivatives, to identify systematic shifts .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Oxidative Stability : Store under inert gas (N₂/Ar) at −20°C. Test degradation via GC-MS over 72 hours; monitor for disulfide formation (m/z ≈ [M+2]⁺) .
  • pH Sensitivity : Conduct stability studies in buffered solutions (pH 3–10). Thiophenols are prone to deprotonation above pH 8, leading to nucleophilic reactivity .
  • Light Sensitivity : Use amber vials and assess photodegradation via UV-Vis (λmax ~280 nm) under simulated sunlight .

Q. How does the electronic nature of the iso-butoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric vs. Electronic Effects : The iso-butoxy group’s bulky tert-butyl moiety increases steric hindrance, reducing nucleophilic attack at the sulfur center. Compare reaction rates with methoxy or ethoxy analogs .
  • DFT Calculations : Perform computational modeling (e.g., Gaussian) to map electron density on sulfur. Lower electron density (≈−0.1 eV) correlates with reduced nucleophilicity .
  • Experimental Validation : Conduct Suzuki-Miyaura couplings with aryl halides; track yields (typically 40–60% with Pd(PPh₃)₄) and byproducts via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.